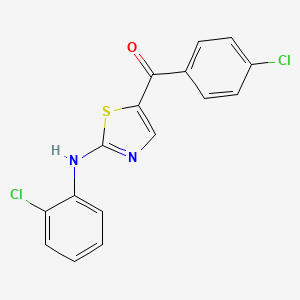
(2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone , also known by its CAS number 339022-21-8 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying these activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H10Cl2N2OS, with a molecular weight of 349.23 g/mol . The structure features a thiazole ring substituted with a chloroaniline group and a chlorophenyl moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H10Cl2N2OS |
| Molecular Weight | 349.23 g/mol |
| Boiling Point | 504.7 ± 60.0 °C (Predicted) |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.25 ± 0.10 (Predicted) |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of related thiazole derivatives has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Evaluation
In an investigation of several thiazole derivatives, including those structurally related to our compound, significant cytotoxic effects were observed:
- Cytotoxicity Results :
- MCF-7 Cell Line : Compounds exhibited IC50 values ranging from 2.32 µg/mL to 91.00 µg/mL .
- HepG2 Cell Line : IC50 values ranged from 3.13 µg/mL to 44.87 µg/mL .
The most potent compounds displayed selective cytotoxicity towards cancerous cells compared to normal cells, indicating their potential for therapeutic applications in oncology .
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of apoptosis , characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Cell cycle arrest at the G2/M phase , preventing cancer cells from proliferating .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial activity. Thiazole derivatives are known for their ability to inhibit bacterial and fungal growth due to their interaction with microbial enzymes and cellular structures.
Research Findings
Research indicates that thiazole compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The presence of the thiazole ring enhances biological activity through mechanisms such as:
- Inhibition of nucleic acid synthesis.
- Disruption of cell membrane integrity.
Eigenschaften
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)15(21)14-9-19-16(22-14)20-13-4-2-1-3-12(13)18/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOIZZTORKYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














